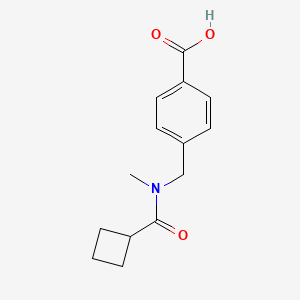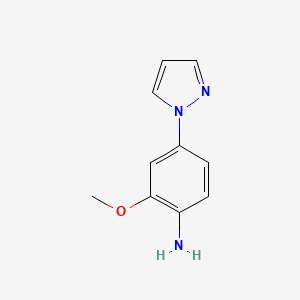
2-Methoxy-4-(1H-pyrazol-1-yl)aniline
Overview
Description
“2-Methoxy-4-(1H-pyrazol-1-yl)aniline” is a compound that belongs to the class of organic compounds known as anilines . Anilines are organic compounds containing an amino group attached to a phenyl group. This compound has a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-4-(1H-pyrazol-1-yl)aniline” consists of a pyrazole ring attached to an aniline group at the 4-position and a methoxy group at the 2-position . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Methoxy-4-(1H-pyrazol-1-yl)aniline” were not found in the available literature, pyrazole compounds are known to participate in various chemical reactions. These include reactions with electrophiles due to the electron-rich nature of the pyrazole ring .
Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, which include pyrazole derivatives, have been found to exhibit a broad range of chemical and biological properties . They have been used in the development of new drugs due to their diverse pharmacological effects .
Antibacterial Activity
Imidazole derivatives have been reported to show antibacterial activity . This suggests that “2-Methoxy-4-(1H-pyrazol-1-yl)aniline” could potentially be used in the development of new antibacterial drugs.
Antitumor Activity
Imidazole derivatives have also been reported to exhibit antitumor activity . This indicates that “2-Methoxy-4-(1H-pyrazol-1-yl)aniline” could potentially be used in cancer research and treatment.
Antileishmanial Activity
Pyrazole-bearing compounds, including “2-Methoxy-4-(1H-pyrazol-1-yl)aniline”, have shown potent antileishmanial activities . This suggests potential applications in the treatment of leishmaniasis, a tropical disease caused by Leishmania strains .
Antimalarial Activity
Some hydrazine-coupled pyrazole derivatives have demonstrated significant antimalarial activities . This suggests that “2-Methoxy-4-(1H-pyrazol-1-yl)aniline” could potentially be used in the development of antimalarial drugs.
PDE10A Inhibitory Activity
Compounds with a pyrazole core have been found to exhibit PDE10A inhibitory activity . This suggests that “2-Methoxy-4-(1H-pyrazol-1-yl)aniline” could potentially be used in the development of drugs targeting PDE10A, an enzyme implicated in several neurological disorders .
Future Directions
The future directions for “2-Methoxy-4-(1H-pyrazol-1-yl)aniline” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds could be of interest in the development of new drugs .
Mechanism of Action
- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12
- Hadizadeh, F., et al. (2019). Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives as potential anti-breast cancer agents. Medicinal Chemistry Research, 28(12), 2287-2297
- Sahu, P. K., et al. (2013). Design, synthesis and biological evaluation of 4-(1-(4-aryl-1H-pyrazol-3-yl)phenyl)benzenesulfonamides as soluble epoxide hydrolase inhibitors. Medicinal Chemistry Research, 22(10), 4960-4970
- Kumar, A., et al. (2024). Synthesis, antileishmanial, antimalarial evaluation and molecular simulation study of novel 1,2,3-triazole tethered 1,3,5-triazine derivatives. BMC Chemistry, 18(1), 1-14
- Kumar, A., et al. (2020). Quinolinyl-pyrazoles: synthesis and pharmacological evolution in the search for new therapeutic agents. Chemistry Central Journal, 14(1), 1-11
properties
IUPAC Name |
2-methoxy-4-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-7-8(3-4-9(10)11)13-6-2-5-12-13/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYCWFDQDGDZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(1H-pyrazol-1-yl)aniline | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1398050.png)
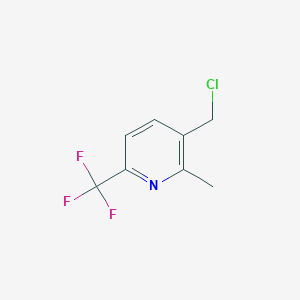

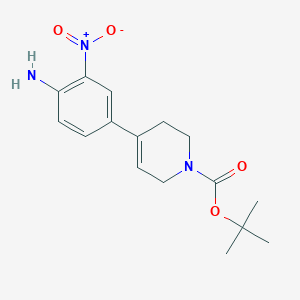
![(2R)-1-[(Triphenylmethyl)amino]propan-2-ol](/img/structure/B1398057.png)


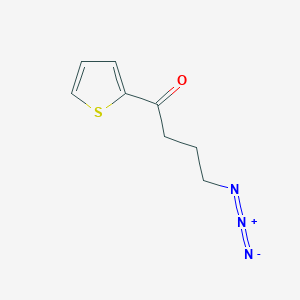
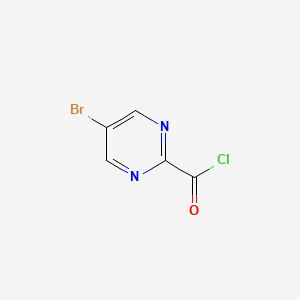
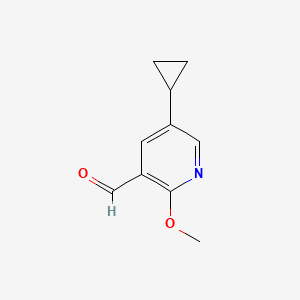
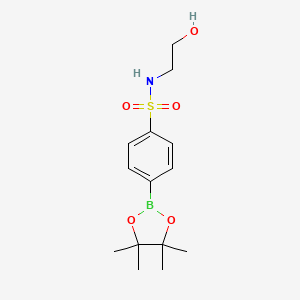
![4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1398070.png)
